molecular formula C17H13N3O B5576488 1-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline

1-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B5576488
M. Wt: 275.30 g/mol
InChI Key: XNZWCOUHIKBPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a quinoline ring, with a methoxyphenyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with 2-chloroquinoline in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired triazoloquinoline compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced triazoloquinoline derivatives.

    Substitution: Formation of substituted triazoloquinoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can act as an antagonist of the A2B receptor, which is involved in various physiological processes . Additionally, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific substitution pattern and the presence of the methoxyphenyl group

Properties

IUPAC Name

1-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-21-15-9-5-3-7-13(15)17-19-18-16-11-10-12-6-2-4-8-14(12)20(16)17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZWCOUHIKBPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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